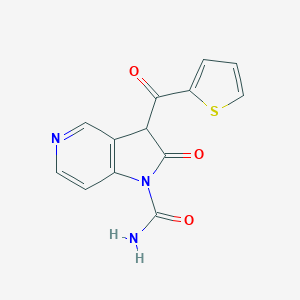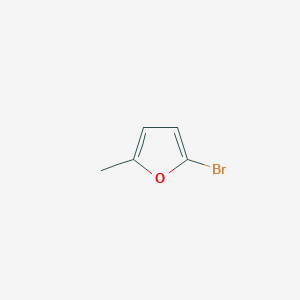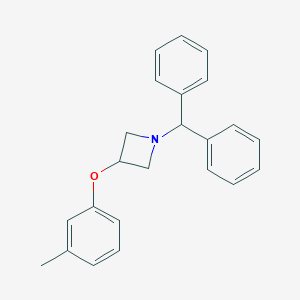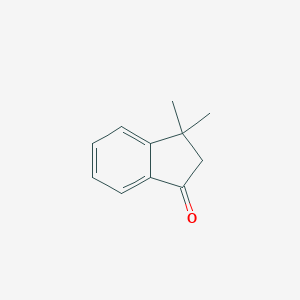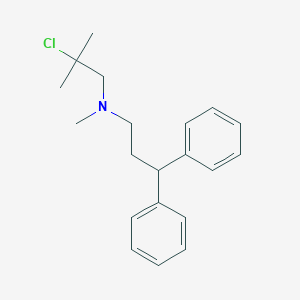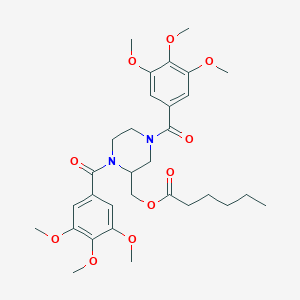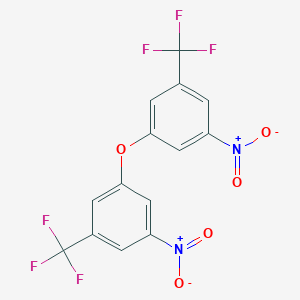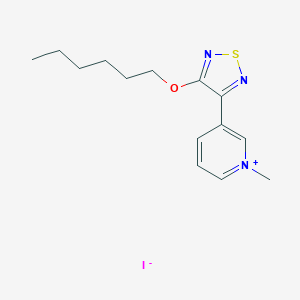
3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide
Vue d'ensemble
Description
3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide, also known as HTMT, is a novel fluorescent probe that has been widely used in scientific research applications. This compound has unique optical properties that make it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is based on its unique optical properties. 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is a fluorescent probe that emits a strong yellow-green fluorescence when excited with blue light. The fluorescence intensity of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is highly dependent on the local environment, such as pH, polarity, and viscosity. Therefore, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide can be used to monitor changes in the local environment of biomolecules.
Effets Biochimiques Et Physiologiques
3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has no known biochemical or physiological effects on cells and tissues. 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is a non-toxic compound that does not interfere with cellular processes. Therefore, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide can be used to study biological processes without affecting the system under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has several advantages as a fluorescent probe. First, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has a high quantum yield and photostability, making it a reliable tool for long-term imaging experiments. Second, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has a high signal-to-noise ratio, allowing for sensitive detection of biomolecules. Third, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is compatible with a wide range of biological samples, including live cells, tissues, and organisms.
However, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide also has some limitations. First, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is sensitive to pH and temperature changes, which can affect its fluorescence intensity. Second, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has a limited excitation wavelength range, which may limit its use in multiplex imaging experiments. Third, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has a relatively low molar extinction coefficient, which may limit its sensitivity in low-concentration samples.
Orientations Futures
There are several future directions for the development and application of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide. First, the synthesis of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide derivatives with improved optical properties, such as red-shifted fluorescence, higher quantum yield, and increased photostability, could expand the range of applications of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide. Second, the development of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide-based biosensors for specific biomolecules, such as ions, proteins, and nucleic acids, could provide a valuable tool for disease diagnosis and drug discovery. Third, the application of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide in in vivo imaging experiments could provide new insights into the dynamic processes of living organisms.
Conclusion:
In conclusion, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is a valuable tool for studying various biological processes. Its unique optical properties make it a reliable and sensitive fluorescent probe for monitoring changes in the local environment of biomolecules. While 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has some limitations, its advantages make it a valuable tool for scientific research. The future development and application of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide derivatives and biosensors could expand the range of applications of this compound and provide new insights into the dynamic processes of living organisms.
Applications De Recherche Scientifique
3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has been widely used as a fluorescent probe to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide can be used to monitor changes in intracellular calcium levels, pH, and membrane potential. In addition, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide can be used to visualize the distribution and localization of biomolecules in living cells and tissues.
Propriétés
Numéro CAS |
131988-19-7 |
|---|---|
Nom du produit |
3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide |
Formule moléculaire |
C14H20IN3OS |
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
3-hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole;iodide |
InChI |
InChI=1S/C14H20N3OS.HI/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;/h7-9,11H,3-6,10H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
PLDTVIHYDHJMEQ-UHFFFAOYSA-M |
SMILES |
CCCCCCOC1=NSN=C1C2=C[N+](=CC=C2)C.[I-] |
SMILES canonique |
CCCCCCOC1=NSN=C1C2=C[N+](=CC=C2)C.[I-] |
Synonymes |
3-(4-HEXYLOXY-1,2,5-THIADIAZOL-3-YL)-1-METHYLPYRIDINIUM IODIDE |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

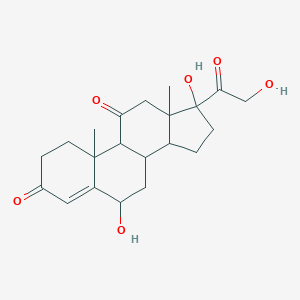
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)
